

# Application Notes and Protocols: NS 1738 in Hippocampal Slice Recordings

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

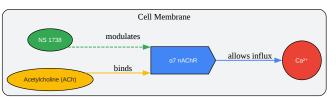
**NS 1738** is a potent and selective positive allosteric modulator (PAM) of the alpha7 nicotinic acetylcholine receptor ( $\alpha$ 7 nAChR).[1] As a PAM, **NS 1738** does not activate the  $\alpha$ 7 nAChR directly but enhances the response of the receptor to its endogenous agonist, acetylcholine (ACh).[1] The  $\alpha$ 7 nAChR is a ligand-gated ion channel highly expressed in the hippocampus and is implicated in various cognitive functions, including learning and memory.[1][2] Activation of  $\alpha$ 7 nAChRs leads to an influx of calcium, which in turn modulates synaptic transmission and plasticity.[3][4] These application notes provide a comprehensive overview of the use of **NS 1738** in hippocampal slice electrophysiology, including its mechanism of action, expected effects, and detailed experimental protocols.

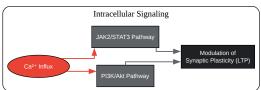
## **Mechanism of Action**

**NS 1738** potentiates ACh-evoked currents by increasing the peak amplitude of the response.[1] This allosteric modulation enhances the physiological effects of acetylcholine at the  $\alpha$ 7 nAChR. The activation of  $\alpha$ 7 nAChRs, particularly their high permeability to calcium, triggers a cascade of downstream signaling events that are crucial for synaptic plasticity.[3][4][5]

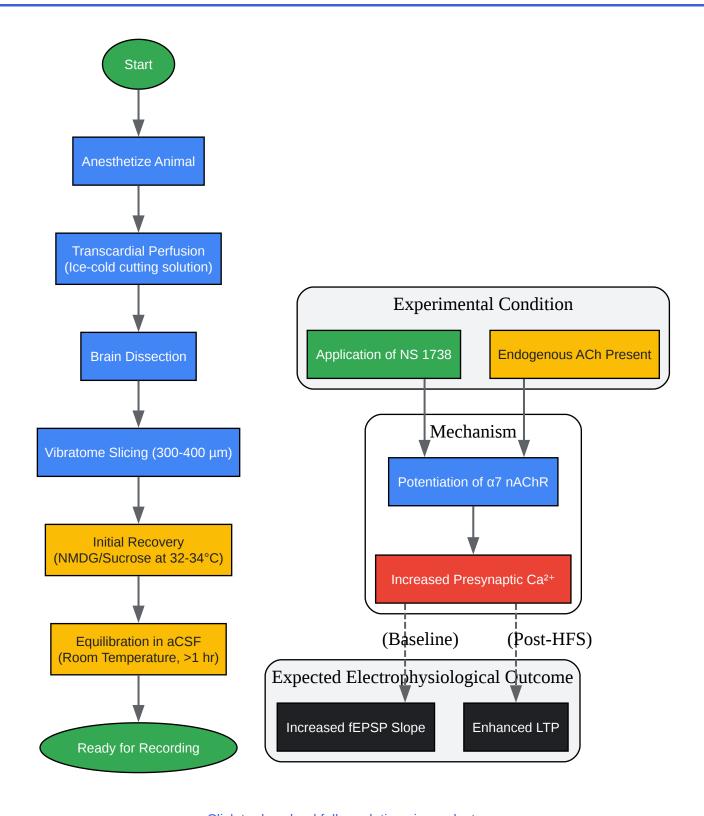
# Signaling Pathway of α7 nAChR Activation











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